molecular formula C17H24O2 B1649393 (3R,10S)-HEPTADECA-1,8-DIEN-4,6-DIYNE-3,10-DIOL CAS No. 708257-91-4

(3R,10S)-HEPTADECA-1,8-DIEN-4,6-DIYNE-3,10-DIOL

Cat. No.: B1649393
CAS No.: 708257-91-4
M. Wt: 260.4
InChI Key: DSVMWGREWREVQQ-XYXDXOEKSA-N
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Description

(3R,10S)-Heptadeca-1,8-dien-4,6-diyne-3,10-diol, more commonly known as Panaxydiol, is a natural organic compound of significant interest in biochemical and pharmacological research . This compound is a C17 polyacetylenoid, a class of bioactive molecules derived from fatty acids and known for their broad spectrum of potential biological activities, which include anti-tumor and anti-inflammatory properties . Recent research has identified that Panaxydiol exhibits histamine-release inhibition activity , making it a valuable investigational agent for studies related to allergic responses and immune regulation. The compound is supplied as a powder and should be stored desiccated at -20°C to maintain stability . For solubility, it is recommended to dissolve it in solvents such as DMSO, acetone, or chloroform, with gentle warming and sonication to achieve a higher concentration . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(3R,10S)-heptadeca-1,8-dien-4,6-diyne-3,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVMWGREWREVQQ-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C=CC#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C=CC#CC#C[C@@H](C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30825627
Record name (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30825627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708257-91-4
Record name (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30825627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Extraction Efficiency Across Solvent Systems

Solvent System Extraction Time (h) Panaxydiol Yield (mg/g) Purity (%)
70% Ethanol 12 1.86 ± 0.3 92.4
Propylene Glycol 24 1.12 ± 0.2 88.7
Ethyl Acetate 48 2.01 ± 0.4 95.1

Total Chemical Synthesis

Synthetic routes to Panaxydiol prioritize stereocontrol at C3 and C10, leveraging chiral pool strategies and cross-coupling reactions. The most efficient synthesis, reported by Prasad and Swain, employs L-tartaric acid as the chiral precursor and features a Cadiot-Chodkiewicz coupling to install the diyne moiety.

Retrosynthetic Analysis

The molecule is dissected into two fragments:

  • Northern Fragment (C1–C8) : Derived from (R)-configured alkyne precursors.
  • Southern Fragment (C9–C17) : Synthesized via Corey-Fuchs alkynylation of a protected glyceraldehyde derivative.

Stepwise Synthesis

  • Synthesis of Northern Fragment :

    • L-Tartaric acid is converted to a γ-hydroxy amide, which undergoes sequential benzylation, xanthate formation, and radical reduction to yield a primary alcohol.
    • Corey-Fuchs reaction with CBr₄ and PPh₃ installs a dibromoalkene, which is dehydrohalogenated to the terminal alkyne (85% yield).
  • Southern Fragment Preparation :

    • A glyceraldehyde acetonide is elongated via Wittig reaction with heptyltriphenylphosphonium bromide, followed by dihydroxylation to set the C10 stereocenter.
  • Cadiot-Chodkiewicz Coupling :

    • The northern alkyne and southern bromoalkyne are coupled using CuCl/NH₂OH·HCl catalysis, forming the 1,3-diyne linkage with >90% stereoretention.
  • Global Deprotection :

    • Acidic hydrolysis (4 M HCl/MeOH) removes acetonide and silyl protecting groups, affording Panaxydiol in 64% yield.

Table 2: Key Synthetic Parameters

Step Reagents/Conditions Yield (%) Purity (%)
Northern Fragment CBr₄, PPh₃, Zn 85 98
Southern Fragment Wittig Reaction, OsO₄ 78 95
Diyne Coupling CuCl, NH₂OH·HCl, CH₂Cl₂ 75 97
Deprotection 4 M HCl, MeOH, 6 h 64 99

Chiral Synthesis and Stereochemical Control

The absolute configuration of Panaxydiol (3R,10S) is critical for bioactivity. Kavirayani et al. demonstrated that starting from L-(+)-diethyl tartrate ensures correct stereochemistry at C3 and C10. Key stereochemical milestones include:

  • C3 Configuration : Established via Sharpless asymmetric dihydroxylation of a cis-alkene intermediate (90% ee).
  • C10 Control : Achieved through Evans’ oxazolidinone-mediated alkylation, yielding a 15:1 diastereomeric ratio.

Resolution of Racemic Mixtures

When racemic intermediates form, enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes the (3S,10R)-enantiomer, enriching the desired (3R,10S)-isomer to >99% ee.

Quality Control and Analytical Characterization

Post-synthesis or extraction, Panaxydiol is validated using:

  • HPLC-DAD : C18 column (5 μm, 250 × 4.6 mm), gradient elution (acetonitrile-water, 0.1% formic acid), retention time = 12.3 min.
  • Mass Spectrometry : ESI-MS m/z 261.2 [M+H]⁺, 283.1 [M+Na]⁺.
  • Chiral HPLC : Chiralpak IC-3 column, hexane-isopropanol (85:15), confirming >99% enantiomeric excess.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

Parameter Natural Extraction Total Synthesis
Stereochemical Purity 95–98% 99%
Yield 0.5–2.0% (plant dry wt) 12–15% (over 8 steps)
Scalability Limited by biomass Multi-gram feasible
Cost $120–150/g $800–1000/g
Environmental Impact High solvent waste Heavy metal catalysts

Industrial-Scale Considerations

For commercial production, hybrid approaches are emerging:

  • Semisynthesis : Plant-derived diols are acetylated and subjected to partial synthesis to improve yield.
  • Biocatalytic Methods : Recombinant E. coli expressing alkyne oxidases convert fatty acids to diynes, though yields remain suboptimal (<5%).

Chemical Reactions Analysis

Esterification and Derivatization

The hydroxyl groups at C3 and C10 undergo selective derivatization:

Table 2: Esterification Reactions

DerivativeReagent/ConditionsApplicationBiological Activity (ED50_{50})Source
AcetylpanaxydolAcetic anhydride, baseStructural analog synthesisCytotoxicity: 0.12–3.3 µg/mL (L1210 cells)
MTPA estersMTPA chloride, DMAPStereochemical analysisN/A (analytical use)
  • Acetylation : The C3 hydroxyl is preferentially acetylated due to steric and electronic factors, yielding acetylpanaxydol with retained bioactivity .

  • Biological Derivatives : Gymnasterkoreaynes (structurally similar diacetylenes) show enhanced cytotoxicity, suggesting panaxydiol’s role as a precursor .

Reactivity of Functional Groups

The diyne and diene moieties contribute to unique reactivity:

Table 3: Functional Group Reactivity

GroupReaction TypePotential ProductsNotesSource
Diol (C3, C10)EsterificationAcetyl, benzoyl estersSelective at C3 due to steric hindrance at C10
Diyne (C4–C6)Hydrogenationcis/trans-Alkenes or alkanesNot directly observed; inferred from analogous compounds
Diene (C1–C8)CycloadditionPolycyclic adductsTheoretical based on conjugation
  • Hydrogenation : The triple bonds in the diyne system could be reduced to alkenes or alkanes using Pd/C or Lindlar catalysts, though regioselectivity remains unexplored .

  • Oxidation : The secondary alcohols resist mild oxidation (e.g., CrO3_3), likely due to steric protection .

Stability and Degradation

Panaxydiol’s conjugated system influences its stability:

  • Thermal Decomposition : Boiling point ≈425.6°C (predicted) , but decomposition likely occurs at lower temperatures due to diyne instability.

  • Photoreactivity : Conjugated ene-yne systems may undergo [2+2] cycloaddition under UV light, though no experimental data exists .

Industrial and Pharmacological Modifications

While not a direct reaction, panaxydiol’s incorporation into cosmetic formulations (e.g., as a Panax root extract) implies compatibility with emulsifiers and stabilizers under neutral pH .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Studies have demonstrated that (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol exhibits cytotoxic effects against different cancer cell lines. For instance, a study involving the isolation of several polyacetylenes from Gymnaster koraiensis reported significant cytotoxicity against L1210 tumor cells with ED(50) values ranging from 0.12 to 3.3 µg/mL for structurally related compounds . Additionally, the compound has shown weak cytotoxicity against MCF-7 and HCT-116 cell lines .

Cholesterol Regulation
Research has identified (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol as an inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. The compound demonstrated IC50 values of 94 µM for panaxynol and 80 µM for panaxydiol in inhibiting this enzyme . This suggests potential applications in managing cholesterol levels and cardiovascular health.

Antimicrobial Properties

The antimicrobial activity of (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol has been evaluated in various studies. A study on polysaccharide extracts from Polyscias guilfoylei indicated that while the extract showed activity against Escherichia coli, the isolated compounds including Panaxydiol did not exhibit significant antimicrobial properties . This highlights the need for further investigation into its potential as an antimicrobial agent.

Natural Product Chemistry

Isolation and Characterization
(3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol is often studied within the context of natural product chemistry. It has been isolated from various plant sources using techniques such as high-performance liquid chromatography (HPLC) and characterized through Nuclear Magnetic Resonance (NMR) spectroscopy . Its structural elucidation contributes to the understanding of polyacetylene compounds and their derivatives.

Histamine Release Inhibition
Recent studies have indicated that certain derivatives of (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol can inhibit histamine release in human monocytes. For example, one derivative exhibited an IC50 value of 38.65 µg/mL in inhibiting histamine release . This suggests potential applications in allergy treatment or other histamine-related conditions.

Mechanism of Action

The mechanism of action of (3R,10S)-HEPTADECA-1,8-DIEN-4,6-DIYNE-3,10-DIOL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its conjugated diene-diyne system and stereospecific hydroxyl groups. Below is a comparative analysis with structurally related molecules:

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Key Functional Groups Stereochemistry Biological Activity (Reported)
(3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol C₁₇H₂₄O₂ 2×OH, 2×C≡C, 2×C=C 3R,10S Limited data; inferred antimicrobial
Heptadeca-1,8,16-trien -4,6-diyne-3,10-diol C₁₇H₂₂O₂ 2×OH, 2×C≡C, 3×C=C Not specified Antimicrobial, anti-inflammatory
Panaxynol (人参三醇) C₁₇H₂₄O 1×OH, 3×C≡C, 1×C=C No stereocenters Cytotoxic, neuroprotective
Columbianadin (二氢山芹醇当归酸酯) C₁₉H₂₀O₅ 1×OH, 1×ester, 1×C=C Multiple stereocenters Anti-inflammatory, analgesic
Key Observations :

Diene vs.

Hydroxyl Group Positioning: The stereospecific 3R,10S hydroxyls in the target compound may confer distinct solubility and hydrogen-bonding capabilities compared to non-stereospecific analogues like panaxynol.

Physicochemical Properties

  • Solubility: The diyne-diene system and hydroxyl groups render the compound moderately polar, likely soluble in organic solvents like methanol or DMSO. This contrasts with less polar analogues (e.g., columbianadin), which require lipophilic carriers .
  • Stability : Conjugated triple bonds may increase susceptibility to photodegradation compared to saturated derivatives.

Biological Activity

(3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol, commonly referred to as Panaxydiol, is a polyacetylene compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications.

  • Chemical Formula : C17H24O2
  • Molecular Weight : 260.4 g/mol
  • CAS Number : 63910-76-9
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Cytotoxicity

Research indicates that (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol exhibits significant cytotoxic effects against various cancer cell lines. A study utilizing the L1210 tumor cell line demonstrated that several derivatives of this compound showed promising cytotoxicity with effective doses (ED50) ranging from 0.12 to 3.3 µg/mL .

Table 1: Cytotoxicity of (3R,10S)-Heptadeca-1,8-Diene Derivatives

CompoundED50 (µg/mL)Cell Line
Gymnasterkoreaynes B0.12L1210
Gymnasterkoreaynes C0.25L1210
Gymnasterkoreaynes F3.3L1210
PanaxydiolNot specifiedVarious

Antimicrobial Activity

The antimicrobial properties of Panaxydiol were evaluated using the agar diffusion method against various bacterial strains. Notably, it demonstrated significant activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 9.76 µg/mL . However, other derivatives tested did not show substantial antimicrobial effects.

Table 2: Antimicrobial Activity of Panaxydiol

Bacterial StrainMIC (µg/mL)
Escherichia coli9.76
Other Gram-negativeNot significant

Inhibition of Histamine Release

Another notable biological activity of (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol is its ability to inhibit histamine release from U937 human monocytes. The IC50 value for this inhibition was found to be 38.65 µg/mL . This suggests potential applications in allergic reactions and inflammatory conditions.

Case Studies

Several case studies have highlighted the pharmacological potential of Panaxydiol:

  • Cytotoxicity in Cancer Research : A study isolated several polyacetylenes from Gymnaster koraiensis, including derivatives of Panaxydiol. These compounds were subjected to bioassay-guided fractionation revealing their cytotoxic properties against cancer cells .
  • Anti-inflammatory Effects : Research has indicated that compounds similar to Panaxydiol may possess anti-inflammatory properties by modulating immune responses and reducing histamine release.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing (3R,10S)-heptadeca-1,8-dien-4,6-diyne-3,10-diol?

Synthesis typically involves modular approaches using stereospecific precursors to preserve the (3R,10S) configuration. Key steps include:

  • Sonogashira coupling to establish the diyne backbone.
  • Sharpless asymmetric dihydroxylation to introduce stereocenters at C3 and C10 .
    For characterization, use high-resolution mass spectrometry (HRMS) to confirm molecular weight and 2D-NMR (COSY, HSQC, HMBC) to resolve structural ambiguities, particularly the stereochemistry of the double bonds (e.g., 8E configuration) and diyne spacing . IR spectroscopy can validate hydroxyl and alkyne functional groups .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

  • X-ray crystallography : Resolve absolute configuration by co-crystallizing the compound with heavy atoms.
  • Optical rotation and circular dichroism (CD) : Compare experimental values with computational predictions (e.g., DFT-based simulations) .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB to assess enantiopurity .

Q. What experimental precautions are critical for handling this compound’s reactive diyne and dienol groups?

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of alkynes or dienes.
  • Low-temperature storage : Store at –20°C in amber vials to minimize photodegradation.
  • Protective equipment : Use nitrile gloves and fume hoods, as diynes may form explosive peroxides upon prolonged storage .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

Adopt a tiered approach:

  • Lab studies : Measure hydrolysis half-life (pH 4–9 buffers) and photodegradation rates using UV-Vis spectroscopy.
  • Biotic degradation : Use OECD 301D respirometry tests with activated sludge to assess microbial breakdown.
  • Modeling : Apply EPI Suite or COSMOtherm to predict partitioning coefficients (log Kow, log Koc) and bioaccumulation potential .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).
  • Dose-response validation : Perform Hill slope analysis to confirm EC50/IC50 consistency.
  • Meta-analysis : Cross-reference data with structural analogs to identify substituent-dependent activity trends .

Q. How can the compound’s reactivity with biomolecules be systematically investigated?

  • Click chemistry profiling : React with azide-functionalized probes (e.g., BSA-azide) to map alkyne-mediated covalent binding sites.
  • Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina, followed by surface plasmon resonance (SPR) for kinetic validation .
  • Metabolite tracking : Use LC-HRMS to identify oxidation/adduction products in hepatic microsomal assays .

Methodological Notes

  • Stereochemical conflicts : If X-ray data conflicts with NMR-based NOE correlations, re-examine solvent polarity effects on conformational equilibria .
  • Ecotoxicity discrepancies : Combine mesocosm experiments () with high-resolution mass spectrometry to distinguish parent compound effects from degradation byproducts.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,10S)-HEPTADECA-1,8-DIEN-4,6-DIYNE-3,10-DIOL
Reactant of Route 2
(3R,10S)-HEPTADECA-1,8-DIEN-4,6-DIYNE-3,10-DIOL

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